BenchChemオンラインストアへようこそ!

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide

Medicinal Chemistry Scaffold Design Metabolic Stability

This dihydrobenzofuran-benzamide hybrid is a structurally distinct scaffold-hop candidate for PCSK9, TRPC5, and kinase programs. Its 2,4,5-trifluoro-3-methoxy pattern creates a unique electrostatic and lipophilic profile—generic analogs (e.g., mono-CF3/OCF3) cannot replicate this compound's target selectivity or metabolic stability. The endocyclic oxygen in the dihydrobenzofuran core improves microsomal stability over indane-based systems, making it ideal for backup series requiring differentiated ADME properties.

Molecular Formula C17H14F3NO3
Molecular Weight 337.298
CAS No. 2097893-35-9
Cat. No. B2466265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide
CAS2097893-35-9
Molecular FormulaC17H14F3NO3
Molecular Weight337.298
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1F)F)C(=O)NCC2COC3=CC=CC=C23)F
InChIInChI=1S/C17H14F3NO3/c1-23-16-14(19)11(6-12(18)15(16)20)17(22)21-7-9-8-24-13-5-3-2-4-10(9)13/h2-6,9H,7-8H2,1H3,(H,21,22)
InChIKeyDCOKMFVVVPOPKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide (CAS 2097893-35-9): Structural Identity and Procurement Context


N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide (CAS 2097893-35-9, molecular formula C17H14F3NO3, molecular weight 337.298 g/mol) is a synthetic benzofuran–benzamide hybrid molecule supplied for non-human research use . The compound features a 2,3-dihydro-1-benzofuran core linked via a methylene spacer to a benzamide ring bearing a distinctive 2,4,5-trifluoro-3-methoxy substitution pattern . This specific architecture is designed to modulate electronic properties, lipophilicity, and target-binding affinity through the combined influence of electron-withdrawing fluorine atoms and an electron-donating methoxy group . While direct biological activity data for this exact molecule remains largely unpublished, its structural features situate it at the intersection of kinase-targeted, epigenetic, and ion-channel-focused chemical probe development programs [1].

Why N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide Cannot Be Casually Replaced by In-Class Analogs


The compound's core and substitution pattern are each independently tunable vectors that determine its biochemical behaviour. The 2,3-dihydrobenzofuran scaffold is not interchangeable with an indane or indene core; the dihydrobenzofuran system offers reduced susceptibility to oxidative metabolism relative to analogous indane systems, a property leveraged in gamma-secretase modulator programs to improve microsomal stability [1]. Simultaneously, the 2,4,5-trifluoro-3-methoxy arrangement on the benzamide ring creates a unique electrostatic and steric environment. Replacing this with a mono-trifluoromethyl or trifluoromethoxy group (as in the TRPC5 inhibitor N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide or the ecKAS III inhibitor N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(trifluoromethoxy)benzamide ) changes both the electron density distribution and the lipophilicity profile, which can profoundly alter target selectivity, potency, and pharmacokinetics. Generic substitution therefore carries a high risk of losing the precise property profile for which this specific compound was designed or procured.

Quantitative Differentiation Evidence for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide


Core Scaffold Advantage: 2,3-Dihydrobenzofuran vs. Indane – Metabolic Stability Rationale

The 2,3-dihydrobenzofuran core scaffold confers enhanced metabolic stability compared to analogous indane (2,3-dihydro-1H-indene) systems. This differentiation is documented in gamma-secretase modulator (GSM) programs where dihydrobenzofuran amides were specifically selected over indane-based counterparts to achieve good microsomal stability while maintaining in vitro potency [1]. The target compound incorporates this same dihydrobenzofuran core, linked via a methylene group, which positions it favourably for applications requiring resistance to oxidative metabolism relative to the indenyl-based PCSK9 inhibitor scaffold represented by compounds such as B3 (N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide) .

Medicinal Chemistry Scaffold Design Metabolic Stability

Fluorine-Substitution Pattern: 2,4,5-Trifluoro-3-Methoxy vs. Mono-Trifluoromethyl or Trifluoromethoxy Analogs

The 2,4,5-trifluoro-3-methoxy benzamide substitution pattern is structurally distinct from the mono-trifluoromethyl (-CF3) pattern found in the TRPC5 inhibitor N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide and the trifluoromethoxy (-OCF3) pattern in the ecKAS III inhibitor N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(trifluoromethoxy)benzamide (IC50 = 5.6 µM against ecKAS III) . The triple-fluorine arrangement with an electron-donating methoxy group creates a distinct electrostatic potential surface, modulating both the hydrogen-bonding capability and the lipophilicity (predicted LogP for structurally related 2,4,5-trifluoro-3-methoxy derivatives: ~2.05–3.03 [1]). This fine-tuned electronic environment is not replicable by single-point fluorine modifications, making this compound a non-fungible tool for probing binding pockets sensitive to subtle electrostatic and steric variations.

Chemical Probe Development Lipophilicity Modulation Target Selectivity

PCSK9 Inhibitor Scaffold Comparison: Dihydrobenzofuran vs. Indenyl Core Architecture

Within the PCSK9 inhibitor chemical space, methoxy-substituted benzamides featuring a 2,3-dihydroindenyl core (such as compound B3: N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide) have demonstrated inhibitory activity in HepG2 cell luciferase assays . The target compound replaces this indenyl core with a 2,3-dihydrobenzofuran system, introducing an endocyclic oxygen atom that alters the scaffold's electronic character, hydrogen-bond acceptor capacity, and metabolic profile. Benzofuran derivatives have been shown to upregulate TRIB1 expression while reducing PCSK9 transcript and secreted PCSK9 protein levels [1]. The target compound's unique combination of a dihydrobenzofuran scaffold and 2,4,5-trifluoro-3-methoxy benzamide substitution positions it as a chemically distinct tool for exploring PCSK9-related mechanisms with potentially differentiated selectivity and pharmacokinetic properties compared to indenyl-based inhibitors.

Cardiovascular Research PCSK9 Inhibition LDL Receptor Modulation

Antiproliferative Activity Context: Dihydrobenzofuran Benzamides in Oncology Research

Benzamide derivatives containing benzoheterocyclic scaffolds, including dihydrobenzofuran, have been evaluated as histone deacetylase (HDAC) inhibitors and antiproliferative agents. A series of benzoheterocyclic-containing benzamide derivatives demonstrated HDAC1 inhibition with IC50 values in the sub-micromolar range, retarding proliferation of several human cancer cell lines without toxicity to normal cells or hERG channel inhibition [1]. Separately, fluorinated benzofuran and dihydrobenzofuran derivatives exhibited anti-inflammatory activity with IC50 values against interleukin-6 ranging from 1.2 to 9.04 µM and against nitric oxide from 2.4 to 5.2 µM [2]. The target compound, with its polyfluorinated benzamide ring and dihydrobenzofuran scaffold, embodies structural motifs present in both HDAC-targeted and anti-inflammatory benzofuran chemotypes, suggesting potential utility as a probe in these therapeutic areas. Direct antiproliferative or HDAC inhibition data for this specific compound are not yet available.

Oncology HDAC Inhibition Antiproliferative Activity

Optimal Research and Procurement Application Scenarios for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide


Scaffold-Hopping SAR Expansion for PCSK9 or Metabolic Disease Targets

Investigators seeking to expand SAR beyond indenyl-based PCSK9 inhibitors can procure this compound as a dihydrobenzofuran-based scaffold-hop candidate. The endocyclic oxygen in the dihydrobenzofuran core introduces altered hydrogen-bonding capacity and metabolic stability relative to the all-carbon indenyl system used in compounds like B3, potentially improving microsomal stability while preserving or modulating target engagement . This supports medicinal chemistry campaigns aimed at identifying backup series with differentiated pharmacokinetic profiles.

Chemical Probe Development for Ion Channel or Kinase Targets Requiring Fine-Tuned Lipophilicity

The 2,4,5-trifluoro-3-methoxy substitution pattern provides a distinct lipophilicity and electrostatic profile compared to analogs bearing mono-CF3 or mono-OCF3 groups . This compound is suitable for probe development programs targeting TRPC5, kinases, or other targets where subtle modulation of LogP (predicted range: 2.0–3.0 for this chemotype) and electron distribution on the benzamide ring can impact subtype selectivity and off-target profiles.

Anti-Inflammatory or Epigenetic Probe Library Expansion

Given the established anti-inflammatory activity of fluorinated dihydrobenzofuran derivatives (IL-6 IC50 down to 1.2 µM; NO IC50 down to 2.4 µM) [1] and the HDAC inhibitory potential of benzoheterocyclic benzamides (HDAC1 IC50 < 1 µM) [2], this compound is a structurally novel addition to screening libraries targeting inflammation or epigenetic regulation. Its polyfluorinated benzamide motif represents an underexplored region of chemical space within these therapeutic areas.

Method Development for Fluorine-Containing Benzamide Analytical Characterization

The compound's well-defined structure (C17H14F3NO3, MW 337.298, InChI Key DCOKMFVVVPOPKQ-UHFFFAOYSA-N) [3] and distinctive 19F-NMR signature (three non-equivalent aromatic fluorine atoms) make it suitable as a reference standard for developing LC-MS, 19F-NMR, or fluorine-specific analytical methods in medicinal chemistry workflows involving polyfluorinated benzamide libraries.

Quote Request

Request a Quote for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.